molecular formula C7H8N4O6S B11024610 N'-(2,4-dinitrophenyl)methanesulfonohydrazide

N'-(2,4-dinitrophenyl)methanesulfonohydrazide

Cat. No.: B11024610
M. Wt: 276.23 g/mol
InChI Key: GDNSLBCNGMCQRL-UHFFFAOYSA-N
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Description

N’-(2,4-dinitrophenyl)methanesulfonohydrazide is a chemical compound with the molecular formula C(_7)H(_8)N(_4)O(_6)S and a molecular weight of 276.23 g/mol . This compound is characterized by the presence of a dinitrophenyl group attached to a methanesulfonohydrazide moiety. It is known for its applications in various chemical reactions and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dinitrophenyl)methanesulfonohydrazide typically involves the reaction of 2,4-dinitrophenylhydrazine with methanesulfonyl chloride. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The general reaction scheme is as follows:

2,4-dinitrophenylhydrazine+methanesulfonyl chlorideN’-(2,4-dinitrophenyl)methanesulfonohydrazide\text{2,4-dinitrophenylhydrazine} + \text{methanesulfonyl chloride} \rightarrow \text{N'-(2,4-dinitrophenyl)methanesulfonohydrazide} 2,4-dinitrophenylhydrazine+methanesulfonyl chloride→N’-(2,4-dinitrophenyl)methanesulfonohydrazide

Industrial Production Methods

Industrial production of N’-(2,4-dinitrophenyl)methanesulfonohydrazide involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dinitrophenyl)methanesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of aminophenyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(2,4-dinitrophenyl)methanesulfonohydrazide has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and related compounds.

    Biology: The compound is employed in biochemical assays to detect and quantify carbonyl compounds in biological samples.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N’-(2,4-dinitrophenyl)methanesulfonohydrazide involves its interaction with specific molecular targets. The dinitrophenyl group can form stable complexes with carbonyl compounds, making it useful in detecting and quantifying these compounds. The sulfonohydrazide moiety can participate in various chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,4-dinitrophenyl)methanesulfonohydrazide is unique due to the combination of the dinitrophenyl and methanesulfonohydrazide groups. This combination enhances its reactivity and specificity in various chemical reactions, making it a valuable reagent in both research and industrial applications.

Properties

Molecular Formula

C7H8N4O6S

Molecular Weight

276.23 g/mol

IUPAC Name

N'-(2,4-dinitrophenyl)methanesulfonohydrazide

InChI

InChI=1S/C7H8N4O6S/c1-18(16,17)9-8-6-3-2-5(10(12)13)4-7(6)11(14)15/h2-4,8-9H,1H3

InChI Key

GDNSLBCNGMCQRL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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